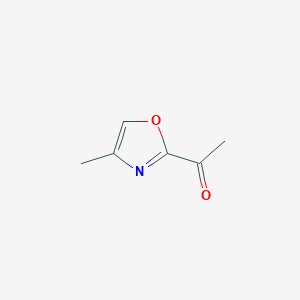

1-(4-Methyloxazol-2-yl)ethanone

CAS No.: 90892-97-0

Cat. No.: VC3743015

Molecular Formula: C6H7NO2

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90892-97-0 |

|---|---|

| Molecular Formula | C6H7NO2 |

| Molecular Weight | 125.13 g/mol |

| IUPAC Name | 1-(4-methyl-1,3-oxazol-2-yl)ethanone |

| Standard InChI | InChI=1S/C6H7NO2/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3 |

| Standard InChI Key | QWCWQBUXEVVGJY-UHFFFAOYSA-N |

| SMILES | CC1=COC(=N1)C(=O)C |

| Canonical SMILES | CC1=COC(=N1)C(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

1-(4-Methyloxazol-2-yl)ethanone is uniquely identified through several standardized parameters that enable precise recognition within chemical databases and literature. The compound is registered with CAS number 90892-97-0, which serves as its primary identifier in chemical repositories and regulatory documentation . Its molecular formula C6H7NO2 indicates a relatively simple structure containing carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions . With a molecular weight of 125.13 g/mol, it falls within the range of low molecular weight compounds that typically demonstrate favorable pharmacokinetic properties when considered for drug development purposes.

For computational chemistry and database searching, the compound is represented by specific chemical identifiers. Its IUPAC name, 1-(4-methyl-1,3-oxazol-2-yl)ethanone, provides the standardized nomenclature essential for unambiguous identification in scientific literature . The InChI string (InChI=1S/C6H7NO2/c1-4-3-9-6(7-4)5(2)8/h3H,1-2H3) and InChIKey (QWCWQBUXEVVGJY-UHFFFAOYSA-N) offer machine-readable formats for database integration and chemical structure verification . For computational modeling and structure representation, the simplified molecular-input line-entry system (SMILES) notation CC1=COC(=N1)C(=O)C provides a condensed linear representation of the molecular structure .

Structural Features and Configuration

The molecular architecture of 1-(4-Methyloxazol-2-yl)ethanone centers around a five-membered oxazole heterocycle with specific substitution patterns. The compound features a methyl group at the 4-position of the oxazole ring and an ethanone (acetyl) group attached to the 2-position. This particular arrangement of functional groups creates a distinct electronic distribution and reactivity profile that differentiates it from structurally related isomers.

The oxazole ring itself consists of three carbon atoms, one nitrogen atom, and one oxygen atom arranged in a planar, aromatic configuration. This aromaticity contributes significantly to the compound's stability and influences its interaction with biological targets. The presence of the methyl substituent at the 4-position affects the electron density distribution across the ring system, potentially influencing the compound's reactivity and binding affinity to various biological receptors.

Synthetic Approaches and Methodology

Purification and Characterization

After synthesis, ensuring the purity and structural confirmation of 1-(4-Methyloxazol-2-yl)ethanone is crucial for its application in research. Standard purification techniques for heterocyclic compounds like this would typically include recrystallization from appropriate solvent systems, column chromatography using silica gel or similar stationary phases, and potentially high-performance liquid chromatography (HPLC) for analytical-grade purity.

Commercial sources of this compound typically offer it with a purity standard of ≥95%, which is suitable for most research applications . Characterization to confirm the structure and purity would typically involve a combination of techniques including NMR spectroscopy (¹H and ¹³C), mass spectrometry, infrared spectroscopy, and elemental analysis. These analytical methods collectively provide comprehensive structural confirmation and purity assessment essential for research applications.

Applications in Chemical and Pharmaceutical Research

Building Block in Organic Synthesis

1-(4-Methyloxazol-2-yl)ethanone serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic systems and bioactive molecules . The presence of both the oxazole ring and the reactive carbonyl functionality provides multiple sites for further chemical transformations, enabling the incorporation of this structural unit into larger molecular frameworks.

In synthetic organic chemistry, the compound can participate in various reactions including nucleophilic additions to the carbonyl group, electrophilic substitutions on the oxazole ring, and coupling reactions to generate more complex structures. These transformation possibilities make it a valuable intermediate in the synthesis of pharmaceutical candidates, natural product analogs, and novel materials with specialized properties.

Medicinal Chemistry Applications

In medicinal chemistry, 1-(4-Methyloxazol-2-yl)ethanone has found application as a starting material or intermediate in the development of potential therapeutic agents . Its structural features make it particularly suitable for exploring structure-activity relationships in drug discovery programs. The oxazole ring provides a rigid scaffold that can present substituents in defined spatial orientations, which is often crucial for optimal binding to biological targets.

The compound's potential applications extend to multiple therapeutic areas, including:

-

Antimicrobial drug development, leveraging its observed activity against bacterial pathogens

-

Anti-inflammatory agent design, based on the precedent of other oxazole-containing compounds with such properties

-

Anticancer drug research, exploring the potential of modified derivatives to interact with specific targets in cancer cells

These diverse applications highlight the significance of 1-(4-Methyloxazol-2-yl)ethanone as a valuable chemical entity in pharmaceutical research and development.

Comparative Analysis with Structural Analogs

Structural Isomers and Related Compounds

A comparative analysis of 1-(4-Methyloxazol-2-yl)ethanone with its structural isomers and related compounds provides valuable insights into the relationship between structural variations and properties. The search results indicate the existence of several related compounds including 1-(2-Methyloxazol-4-yl)ethan-1-one (CAS: 81740-16-1) and 1-(4-METHYLOXAZOL-5-YL)ETHANONE (CAS: 23012-19-3) . These compounds differ in the position of the methyl and ethanone substituents on the oxazole ring, resulting in distinct chemical and biological properties.

The following table provides a comparative overview of these structural analogs:

| Compound Name | CAS Number | Structural Distinction | Molecular Weight |

|---|---|---|---|

| 1-(4-Methyloxazol-2-yl)ethanone | 90892-97-0 | Methyl at 4-position, ethanone at 2-position | 125.13 g/mol |

| 1-(2-Methyloxazol-4-yl)ethan-1-one | 81740-16-1 | Methyl at 2-position, ethanone at 4-position | 125.13 g/mol |

| 1-(4-METHYLOXAZOL-5-YL)ETHANONE | 23012-19-3 | Methyl at 4-position, ethanone at 5-position | 245.32 g/mol |

These positional isomers, despite sharing the same molecular formula (except for the last compound, which appears to have additional elements affecting its molecular weight), exhibit different electronic distributions, dipole moments, and consequently, different reactivity patterns and biological activities.

Similarity Analysis with Other Bioactive Compounds

Beyond direct structural isomers, 1-(4-Methyloxazol-2-yl)ethanone shares structural similarities with various bioactive compounds that contain oxazole rings or similar heterocyclic systems. Based on data from search result, several compounds demonstrate structural resemblance to 1-(4-Methyloxazol-2-yl)ethanone, with varying degrees of similarity:

| Compound Name | Similarity Score | Notable Features |

|---|---|---|

| 1-(Benzo[d]oxazol-2-yl)ethanone | 0.74 | Contains a benzene ring fused to oxazole |

| 1-(2,5-Dimethyloxazol-4-yl)ethanone | 0.59 | Features additional methyl groups on the oxazole |

| 2-Methyloxazole-4-carbaldehyde | 0.72 | Contains a carbonyl group at a different position |

| (2-Methyloxazol-4-yl)methanamine | 0.69 | Amino group introduces different reactivity |

| 2-Methyloxazole-4-carboxylic acid | 0.63 | Carboxylic acid introduces acidity and reactivity |

This similarity analysis provides valuable context for understanding the structural space around 1-(4-Methyloxazol-2-yl)ethanone and may guide the design of new derivatives with potentially enhanced properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume